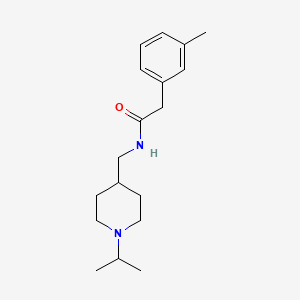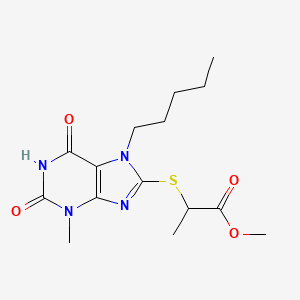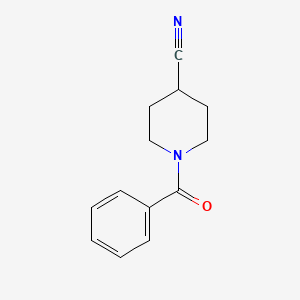
1-Benzoylpiperidine-4-carbonitrile
Descripción general
Descripción
1-Benzoylpiperidine-4-carbonitrile is a chemical compound with the CAS Number: 198554-64-2 . It has a molecular weight of 214.27 .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H14N2O/c14-10-11-6-8-15 (9-7-11)13 (16)12-4-2-1-3-5-12/h1-5,11H,6-9H2 . This code represents the molecular structure of the compound.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-Benzoylpiperidine-4-carbonitrile and its derivatives are central to the development of novel compounds with significant biological activities. For instance, the synthesis of 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives, utilizing a catalyst derived from piperazine, showcased potent cytotoxic activities against certain cancer cell lines, such as HT-29 cells. These findings highlight the compound's role in facilitating the creation of chemotherapeutics aimed at inducing apoptosis in colorectal cancer treatment through DNA interaction and gene expression modulation (Ahagh et al., 2019).
Antimicrobial and Anti-inflammatory Activities
Further studies have demonstrated that derivatives of this compound exhibit significant antimicrobial and anti-inflammatory properties. For example, the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives from a reaction involving this compound derivatives showed promising antibacterial activity, pointing towards its potential application in developing new antimicrobial agents (Rostamizadeh et al., 2013).
Molecular Docking and Drug Design
The molecule's utility extends into drug design, where its derivatives have been explored for their binding affinities through molecular docking studies. These studies have aimed at understanding the interaction between such compounds and biological targets, such as enzymes and receptors, to design drugs with enhanced efficacy and specificity. For instance, benzothiazolopyridine compounds derived from this compound have been analyzed for their interactions with estrogen and progesterone receptors, vital targets in breast cancer therapy (Shirani et al., 2021).
Enzyme Inhibition
Compounds based on this compound have also been investigated for their role as enzyme inhibitors. For example, certain derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the pathogenesis of Alzheimer's disease. This highlights the compound's potential in developing treatments for neurodegenerative disorders (Sugimoto et al., 1990).
Análisis Bioquímico
Biochemical Properties
It is known that the benzoylpiperidine fragment, which 1-Benzoylpiperidine-4-carbonitrile contains, is metabolically stable . This makes it a feasible and reliable chemical frame to be exploited in drug design .
Cellular Effects
Derivatives of benzoylpiperidine have been developed as GlyT1 inhibitors, which are currently being investigated for the treatment of schizophrenia .
Molecular Mechanism
The benzoylpiperidine fragment is considered a potential bioisostere of the piperazine ring .
Propiedades
IUPAC Name |
1-benzoylpiperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-10-11-6-8-15(9-7-11)13(16)12-4-2-1-3-5-12/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWXQKZBRBRSOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
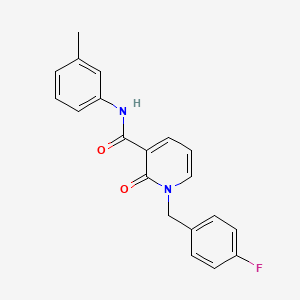
![N,N-Dimethyl-5-azaspiro[2.4]heptane-2-carboxamide](/img/structure/B2908672.png)
![2-[(4-chlorophenyl)methyl]-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2908673.png)
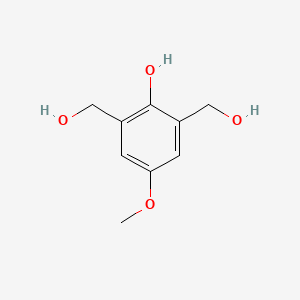
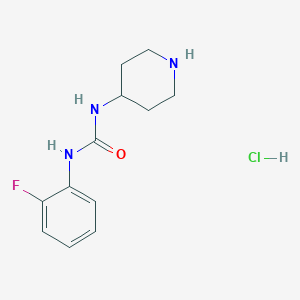
![[4-(6-Ethoxy-1,3-benzothiazol-2-yl)phenyl]amine](/img/structure/B2908678.png)
![2-(4-ethoxyphenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2908679.png)
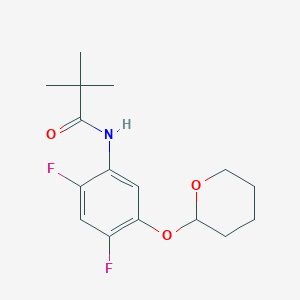
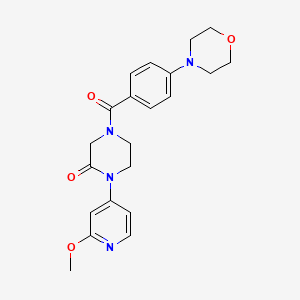
![3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2908683.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2908685.png)
